molecular formula C14H12FN3S B2385544 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole CAS No. 82100-75-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B2385544
CAS No.: 82100-75-2
M. Wt: 273.33
InChI Key: QXVKAVDRZZFQTE-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with dimethyl groups, a thiazole ring, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring can be formed by the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the fluorophenyl group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole: Lacks the fluorine atom on the phenyl ring.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of fluorine.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)-1,3-thiazole: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVKAVDRZZFQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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